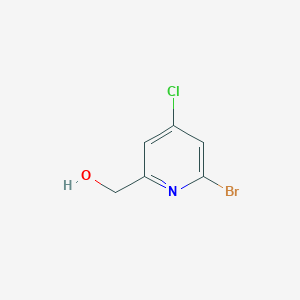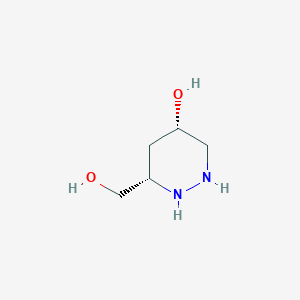
(4S,6S)-6-(Hydroxymethyl)hexahydropyridazin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S,6S)-6-(Hydroxymethyl)hexahydropyridazin-4-ol is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a hexahydropyridazine ring with a hydroxymethyl group attached, which can influence its chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4S,6S)-6-(Hydroxymethyl)hexahydropyridazin-4-ol typically involves the following steps:
Starting Materials: The synthesis may begin with commercially available starting materials such as hexahydropyridazine derivatives.
Hydroxymethylation: Introduction of the hydroxymethyl group can be achieved through hydroxymethylation reactions using formaldehyde and a suitable catalyst.
Chiral Resolution: The chiral centers can be introduced or resolved using chiral catalysts or resolution agents.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(4S,6S)-6-(Hydroxymethyl)hexahydropyridazin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group.
Substitution: Nucleophilic substitution reactions can replace the hydroxymethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while substitution can introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme mechanisms or as a ligand in biochemical assays.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the production of pharmaceuticals, agrochemicals, or specialty chemicals.
Mecanismo De Acción
The mechanism of action of (4S,6S)-6-(Hydroxymethyl)hexahydropyridazin-4-ol involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes through binding to active sites.
Receptors: Modulation of receptor activity by acting as an agonist or antagonist.
Pathways: Influence on biochemical pathways through its metabolic products.
Comparación Con Compuestos Similares
Similar Compounds
(4S,6S)-6-(Hydroxymethyl)hexahydropyridazine: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
(4S,6S)-6-(Hydroxymethyl)piperidine: Similar structure but with a different ring system, leading to different chemical properties.
Uniqueness
(4S,6S)-6-(Hydroxymethyl)hexahydropyridazin-4-ol is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and potential biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C5H12N2O2 |
|---|---|
Peso molecular |
132.16 g/mol |
Nombre IUPAC |
(4S,6S)-6-(hydroxymethyl)diazinan-4-ol |
InChI |
InChI=1S/C5H12N2O2/c8-3-4-1-5(9)2-6-7-4/h4-9H,1-3H2/t4-,5-/m0/s1 |
Clave InChI |
YXSAOIXRYYUVAC-WHFBIAKZSA-N |
SMILES isomérico |
C1[C@@H](CNN[C@@H]1CO)O |
SMILES canónico |
C1C(CNNC1CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


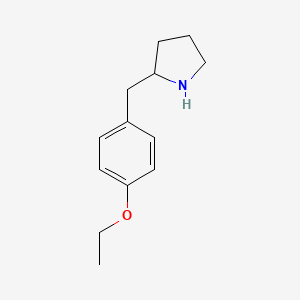
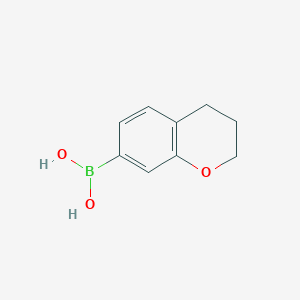
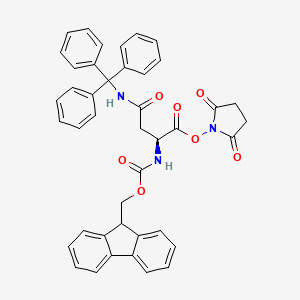
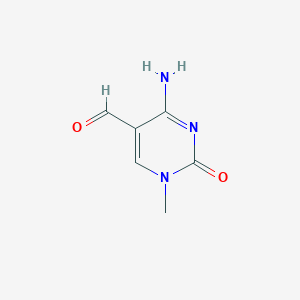
![[1,2,4]Triazolo[1,5-a]pyrimidin-5-ylmethanamine](/img/structure/B13096123.png)
![5-Chloro-2-{[4-(1,2,3-thiadiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B13096128.png)
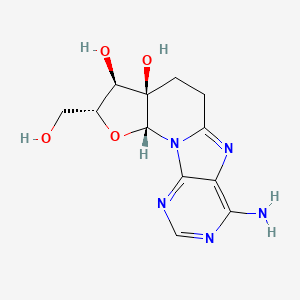


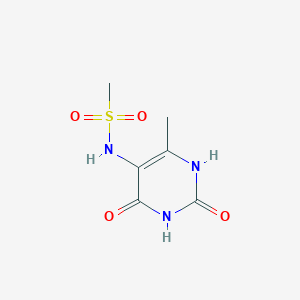
![7-Iodobenzo[D][1,3]dioxole-5-carbaldehyde](/img/structure/B13096162.png)
![6-(1-Benzylpiperidin-2-yl)-1-(tetrahydro-2H-pyran-4-yl)-5,6-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4(3aH)-one](/img/structure/B13096167.png)
